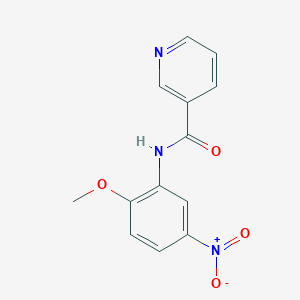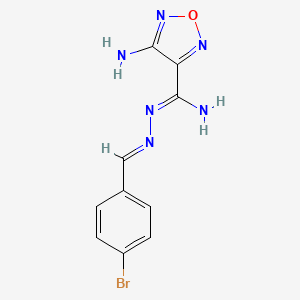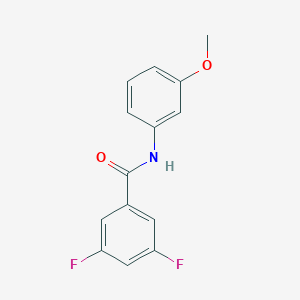
N-(2-methoxy-5-nitrophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)nicotinamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of nicotinamide derivatives and is known for its unique properties, including its ability to act as an inhibitor of certain enzymes.
Scientific Research Applications
MNPN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNPN has been shown to inhibit the activity of certain enzymes, including nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular metabolism and energy production. This inhibition of NAMPT activity has been shown to have potential therapeutic applications in the treatment of cancer and other metabolic disorders.
Mechanism of Action
The mechanism of action of MNPN involves the inhibition of NAMPT activity, which leads to a decrease in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various metabolic pathways, including energy production and DNA repair. The decrease in NAD+ levels due to MNPN inhibition can lead to the activation of certain cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
The inhibition of NAMPT activity by MNPN has been shown to have various biochemical and physiological effects. MNPN treatment has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use as an anticancer agent. MNPN treatment has also been shown to increase insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of metabolic disorders such as type 2 diabetes.
Advantages and Limitations for Lab Experiments
MNPN has several advantages for use in lab experiments, including its ability to selectively inhibit NAMPT activity and its potential therapeutic applications in cancer and metabolic disorders. However, MNPN has certain limitations, including its complex synthesis method and potential toxicity at high concentrations.
Future Directions
For research on MNPN include further investigation of its potential therapeutic applications in cancer and metabolic disorders, as well as the development of more efficient synthesis methods and the identification of potential side effects and toxicity. Additionally, the use of MNPN in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
Conclusion:
In conclusion, MNPN is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its ability to selectively inhibit NAMPT activity and induce apoptosis in cancer cells makes it a potential anticancer agent, while its ability to increase insulin sensitivity and glucose uptake in adipocytes makes it a potential treatment for metabolic disorders. Further research is needed to fully understand the potential applications and limitations of MNPN.
Synthesis Methods
MNPN can be synthesized through a multistep process involving the reaction of a nicotinamide derivative with a nitrophenyl group. The synthesis method involves the use of various chemical reagents and solvents and requires careful monitoring of reaction conditions to achieve high yields and purity. The synthesis of MNPN is a complex process and requires expertise in organic chemistry.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-5-4-10(16(18)19)7-11(12)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAAUALRYLMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)

![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)


![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)